molecular formula C14H18N2O6 B2717861 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid CAS No. 500770-85-4

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Cat. No. B2717861
CAS RN: 500770-85-4
M. Wt: 310.306
InChI Key: JLVLDNCAYKCLCI-LLVKDONJSA-N
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Description

The compound “®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid” is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenyl group . The Boc group is commonly used in peptide synthesis to protect the amino group, and the nitrophenyl group is a common leaving group in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would feature a central carbon atom (the alpha carbon in an amino acid) bonded to a carboxylic acid group, a Boc-protected amino group, and a 4-nitrophenyl group . The presence of the ® descriptor indicates that the compound is a chiral molecule, and the configuration of the chiral center is ‘R’ or rectus .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The Boc group could be removed under acidic conditions to reveal the free amino group . The carboxylic acid group could react with bases to form a carboxylate, or with alcohols to form an ester . The nitro group on the phenyl ring could potentially undergo reduction to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It would likely be a solid at room temperature, given the presence of the aromatic ring and the carboxylic acid group . The compound would likely be soluble in polar solvents due to the presence of the polar carboxylic acid and amino groups .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

  • Peptide Synthesis and Protecting Groups : The utility of tert-butoxycarbonyl (Boc) as a protecting group for amino acids in peptide synthesis is well-documented. It offers selective protection and activation of amino and hydroxyl groups, crucial for peptide bond formation and subsequent synthesis steps (Matsueda & Walter, 2009). Additionally, Boc-amino acids are employed in the synthesis of dipeptide 4-nitroanilides, including non-proteinogenic amino acids, showcasing the versatility of Boc in synthesizing complex peptide structures (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

  • Stereocontrolled Synthesis : The compound serves as a building block in stereocontrolled syntheses, such as the preparation of dipeptide isosteres, demonstrating its role in creating molecules with specific stereochemistry for potential therapeutic applications (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Polymer Science and Material Applications

  • Copolymerization and Chiroptical Properties : The amino acid-based acetylene, N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, has been copolymerized with various monomers to study the chiroptical properties of the resulting copolymers. This research highlights the potential of such compounds in creating polymers with specific optical activities, relevant for materials science and engineering (Gao, Sanda, & Masuda, 2003).

  • Polymer Synthesis : Novel amino acid-derived acetylene monomers, such as N-(tert-butoxycarbonyl)-l-alanine propargyl ester, have been synthesized and polymerized. The study of these polymers' properties, such as their specific rotations and circular dichroism (CD) signals, opens avenues for developing new materials with desirable physical and chemical characteristics (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The compound could potentially be irritant or harmful if ingested, inhaled, or if it comes into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLDNCAYKCLCI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964484
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499995-73-2
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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